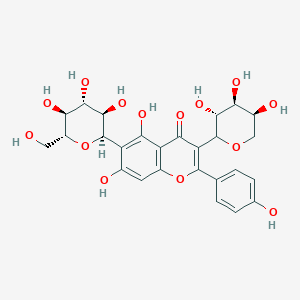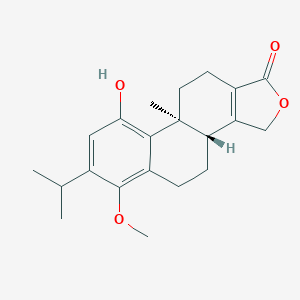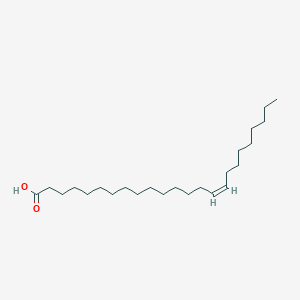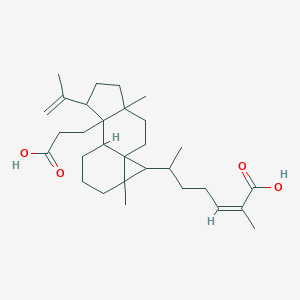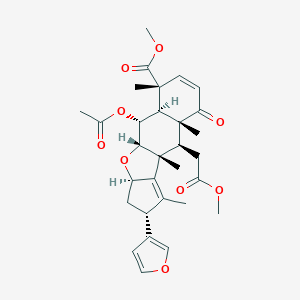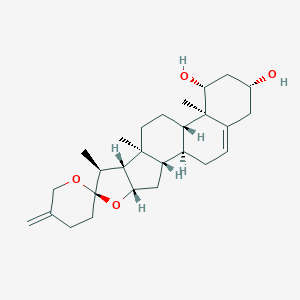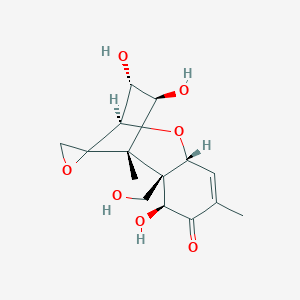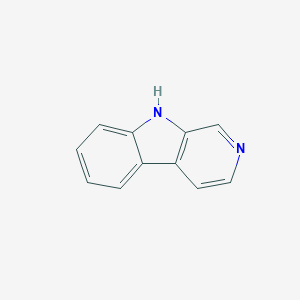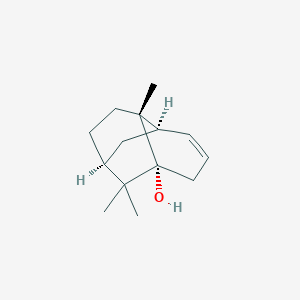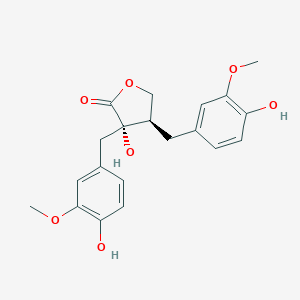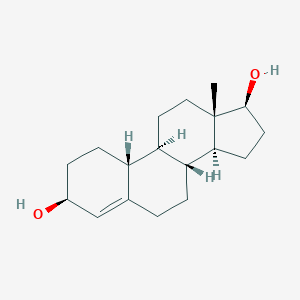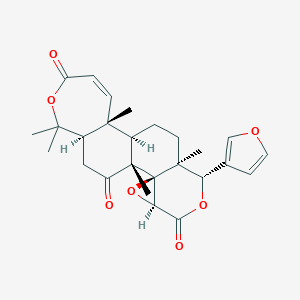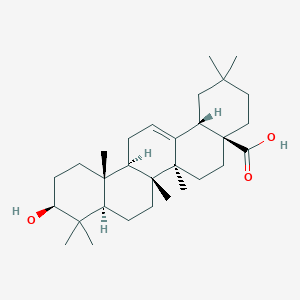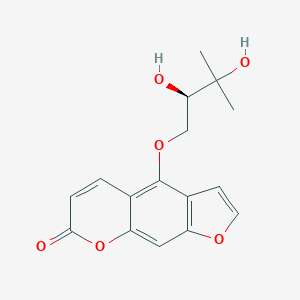
氧化香柑内酯水合物
描述
Oxypeucedanin hydrate is a furanocoumarin that is widely found in various fruits and vegetables . It may interact with prescribed drugs leading to pharmacokinetic interaction . It is a natural product isolated from D. anethifolia .
Synthesis Analysis
Oxypeucedanin hydrate can be extracted from the roots of Angelica dahurica using [Bmim]Tf2N Ionic Liquid . The extraction process involves factors including solvent/solid ratio, extraction temperature, and time . Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C, and time 180 min), the yields of oxypeucedanin hydrate were 98.06% .Molecular Structure Analysis
The molecular formula of Oxypeucedanin hydrate is C16H16O6 . It has a molecular weight of 304.29 .Chemical Reactions Analysis
The extraction of Oxypeucedanin hydrate from Angelica dahurica involves the use of [Bmim]Tf2N Ionic Liquid . The back-extraction method was examined to recover target components from the IL solution .Physical And Chemical Properties Analysis
Oxypeucedanin hydrate has a density of 1.386±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 187-188℃, and a boiling point of 544.3±50.0 °C (Predicted) .科学研究应用
药代动力学相互作用研究
氧化香柑内酯水合物是一种呋喃香豆素,存在于各种水果和蔬菜中,可能与处方药相互作用,导致药代动力学相互作用。 使用体外细胞培养模型的研究调查了氧化香柑内酯水合物对 P-糖蛋白 (P-gp) 功能的作用,而 P-gp 对药物跨细胞膜的转运至关重要 .
肌生成增强
研究表明,氧化香柑内酯水合物通过改善线粒体功能促进肌生成。 这表明它有潜力作为一种营养补充剂来改善肌肉质量和功能 .
提取效率提高
离子液体 (ILs) 由于其独特的性质而被用作植物材料的替代溶剂。 研究调查了 ILs 从植物根部提取氧化香柑内酯水合物的能力,旨在提高提取效率,同时防止浪费 .
化学分类
氧化香柑内酯水合物已从多个属中分离出来,特别是伞形科的当归属、阿魏属和茴香属;以及芸香科的柑橘属。 它的存在可以帮助这些植物的化学分类 .
作用机制
Target of Action
Oxypeucedanin hydrate is a furanocoumarin that has been found to interact with GABA-transaminase , a hypothetical target . This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in reducing neuronal excitability in the nervous system.
Mode of Action
It has been suggested that oxypeucedanin hydrate may inhibit the activity of this enzyme, thereby increasing the levels of gaba in the brain . This could potentially lead to a reduction in neuronal excitability, which may explain its observed antiseizure effects .
Biochemical Pathways
Oxypeucedanin hydrate appears to affect the GABAergic pathway by interacting with GABA-transaminase . By inhibiting this enzyme, it could potentially increase the concentration of GABA in the brain, leading to reduced neuronal excitability . This could have downstream effects on various neurological processes, potentially contributing to its antiseizure activity .
Pharmacokinetics
After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics. Some parameters including average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of oxypeucedanin hydrate showed poor and slow absorption with the mean time to reach the peak concentration (Tmax) of 3.38 h, MRT of 5.86 h, T1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .
Result of Action
Oxypeucedanin hydrate has been shown to have potent antiseizure activity. In a study using a larval zebrafish model, oxypeucedanin hydrate was found to reduce seizure-like behavior by 74% . This suggests that the compound’s action on GABA-transaminase and the resulting increase in GABA levels may have a significant impact on neuronal excitability, leading to a reduction in seizure-like behavior .
Action Environment
The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions can significantly affect the yield of oxypeucedanin hydrate from plant sources . Furthermore, the bioavailability of oxypeucedanin hydrate can be affected by factors such as the route of administration and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of oxypeucedanin hydrate.
安全和危害
未来方向
The extraction of Oxypeucedanin hydrate from Angelica dahurica using [Bmim]Tf2N Ionic Liquid demonstrated satisfactory extraction ability, recovery, and enrichment of target compounds in record time . This approach could be essential to considerably reduce drawbacks encountered during the separation of Oxypeucedanin hydrate from the roots of A. dahurica .
生化分析
Biochemical Properties
Oxypeucedanin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxypeucedanin hydrate has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses .
Cellular Effects
Oxypeucedanin hydrate affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, oxypeucedanin hydrate influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its antiproliferative and cytotoxic activities.
Molecular Mechanism
At the molecular level, oxypeucedanin hydrate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate signaling pathways, leading to changes in gene expression. For example, oxypeucedanin hydrate has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxypeucedanin hydrate can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that oxypeucedanin hydrate can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of oxypeucedanin hydrate in animal models are dose-dependent. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antiproliferative activities . At high doses, oxypeucedanin hydrate can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Oxypeucedanin hydrate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further interact with other biomolecules . This metabolism can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, oxypeucedanin hydrate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, oxypeucedanin hydrate can accumulate in the nucleus, where it interacts with DNA and nuclear proteins .
Subcellular Localization
The subcellular localization of oxypeucedanin hydrate is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, oxypeucedanin hydrate may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .
属性
IUPAC Name |
4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949318 | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2643-85-8, 24724-52-5 | |
| Record name | (+)-Oxypeucedanin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxypeucedanin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



